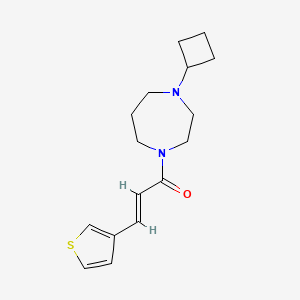

(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-3-yl)prop-2-en-1-one

描述

(E)-1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-3-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core. Its structure includes a 1,4-diazepane ring substituted with a cyclobutyl group at the nitrogen atom (Ring A) and a thiophen-3-yl moiety (Ring B). Thiophene, a sulfur-containing heterocycle, may enhance π-π stacking interactions or modulate solubility. While specific biological data for this compound are unavailable in the provided evidence, its structural features align with chalcones studied for antimicrobial, anticancer, and enzyme-inhibitory activities .

属性

IUPAC Name |

(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-thiophen-3-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2OS/c19-16(6-5-14-7-12-20-13-14)18-9-2-8-17(10-11-18)15-3-1-4-15/h5-7,12-13,15H,1-4,8-11H2/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKSVLFOBANZFX-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCN(CC2)C(=O)C=CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)N2CCCN(CC2)C(=O)/C=C/C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-3-yl)prop-2-en-1-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a diazepane ring and a thiophene moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure

The chemical structure of the compound can be represented as follows:

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The diazepane structure may interact with various enzymes, potentially inhibiting their activity and modulating biochemical pathways.

- Receptor Binding : The thiophene moiety could facilitate binding to specific receptors, influencing cellular signaling processes.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of similar diazepane derivatives, it was found that compounds with a thiophene ring exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests that this compound may possess similar properties.

Case Study 2: Anticancer Properties

Research on structurally related compounds has demonstrated that they can induce apoptosis in various cancer cell lines. For instance, a derivative showed a dose-dependent increase in apoptotic markers in breast cancer cells. This indicates that this compound might also exhibit anticancer effects.

Case Study 3: Neuroprotective Effects

A study investigating the neuroprotective effects of similar compounds in models of Alzheimer's disease revealed that these compounds could reduce neuroinflammation and oxidative stress. Given the structural similarities, it is plausible that this compound may offer protective benefits in neurodegenerative conditions.

相似化合物的比较

Structural Analogues and Substituent Effects

The compound is compared to chalcones with variations in:

- Ring A substituents : Piperazine, diazepane, or aromatic groups.

- Ring B substituents : Thiophene, fluorophenyl, methoxyphenyl, or hydroxylphenyl groups.

Table 1: Key Structural and Activity Comparisons

Key Observations:

Ring A Modifications: Piperazine/diazepane derivatives (e.g., compound 1 in ) exhibit moderate activity, but non-piperazine chalcones like cardamonin show superior potency (IC₅₀ = 4.35 μM) . The cyclobutyl-diazepane group in the target compound may enhance lipophilicity or target binding compared to methylpiperazine. Electronegative substituents (e.g., bromine, fluorine) on Ring A correlate with lower IC₅₀ values, as seen in 2j (IC₅₀ = 4.7 μM) vs. 2h (IC₅₀ = 13.82 μM) . The cyclobutyl group, being less electronegative, might reduce activity unless compensated by other features.

Ring B Modifications :

- Thiophene (as in the target compound and ) contributes to π-stacking but may reduce polarity. Fluorine or methoxy groups (e.g., 2j, 2h) improve activity by balancing electron-withdrawing and donating effects .

- Hydroxyl groups (e.g., cardamonin) enhance antioxidant activity but may reduce metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。